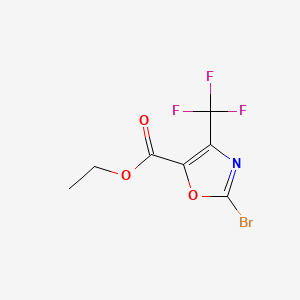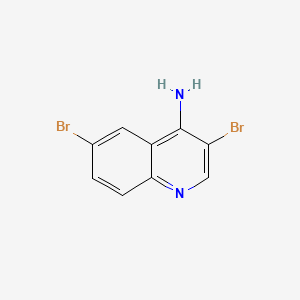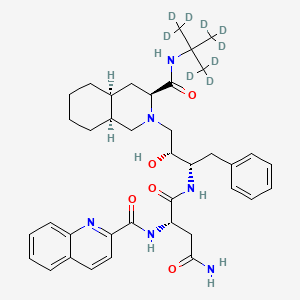
Saquinavir-d9
説明
Saquinavir-d9 is an internal standard for the quantification of saquinavir . It is an HIV protease inhibitor with Ki values of 0.12 and <0.1 nM for HIV-1 and HIV-2 protease, respectively . It is selective for HIV-1 and HIV-2 protease over human aspartic proteases .
Synthesis Analysis
An early synthesis of the Saquinavir isostere by scientists at Roche began with benzyloxycarbonyl (Cbz) protected l-phenylalanine (7) which was transformed into corresponding chloromethyl ketone 8 using established procedures .
Molecular Structure Analysis
A 100 ns molecular dynamics (MD) simulation and MM-PBSA calculations were performed to study the molecular mechanism of M46I-mutation-based saquinavir resistance . The flap curling, closed/semi-open/open conformations, and active site compactness were studied .
Chemical Reactions Analysis
Saquinavir blocked NF-κB activation and stabilized IκBα on PC-3 and macrophage cells in a concentration-dependent way, and also inhibited the 20S and 26S proteasome function similarly in PC-3 and ECV 304 cells .
Physical And Chemical Properties Analysis
Saquinavir-d9 has a molecular formula of C38H50N6O5 . It is approximately 98% plasma protein-bound independent of serum concentration . It is extensively metabolized in the liver following oral administration, and in vitro studies have shown that >90% of its biotransformation is mediated by the CYP3A4 isoenzyme .
科学的研究の応用
HIV Therapy
Saquinavir: , as the first protease inhibitor developed for HIV therapy, revolutionized the treatment of HIV/AIDS. It functions by inhibiting the HIV protease, which is crucial for the maturation and replication of the virus . Saquinavir-d9, a deuterated version, may offer improved pharmacokinetic properties and is used in research to better understand the drug’s behavior in the body.
COVID-19 Treatment
Research has explored the repurposing of Saquinavir for the treatment of COVID-19. In silico and in vitro studies have shown that Saquinavir can inhibit the SARS-CoV-2 main protease (3CLpro), which is essential for viral replication . Saquinavir-d9’s role in this context would be to aid in the development of more effective Saquinavir formulations or to serve as a control in analytical studies.
Cancer Research
Saquinavir has demonstrated potential in anticancer treatment, showing effects such as cytotoxicity, apoptosis, inhibition of cell invasion, and improvement of radiosensitivity in cancer cells . Saquinavir-d9 can be used in cancer research to trace the distribution and metabolism of Saquinavir in cancerous tissues.
Nanotechnology and Drug Delivery
The application of nanotechnology in drug delivery has been investigated to enhance the absorption and accumulation of Saquinavir in cells . Saquinavir-d9 can be utilized in the development of solid drug nanoparticles (SDNs) to study the drug’s enhanced delivery and bioavailability.
Antiviral Drug Synergy
Saquinavir has been studied for its synergistic effects with other antiviral drugs. This synergy can potentiate the efficacy of drug combinations against viruses like HIV . Saquinavir-d9 can be used in research to quantify and understand the pharmacodynamics of such drug combinations.
Protease Inhibition Mechanism Studies
Understanding the mechanism of protease inhibition by Saquinavir is crucial for the development of new antiviral therapies. Saquinavir-d9, with its isotopic labeling, is an invaluable tool for researchers to study the binding and active site interactions of Saquinavir with viral proteases .
作用機序
Target of Action
Saquinavir-d9, like its parent compound Saquinavir, primarily targets the HIV-1 protease , an enzyme crucial for the life cycle of the HIV-1 virus . This protease is responsible for cleaving protein molecules into smaller fragments, a process vital for both viral replication within the cell and the release of mature viral particles from an infected cell .
Mode of Action
Saquinavir-d9 inhibits the HIV-1 protease, thereby preventing the proteolytic cleavage of viral polyprotein precursors . This inhibition blocks the maturation of replicated viral particles, leading to the release of structurally defective and functionally inactive viral particles .
Biochemical Pathways
Saquinavir-d9 affects the HIV-1 replication pathway by inhibiting the HIV-1 protease . It also impacts the macrophage polarization pathway . Studies have shown that Saquinavir can promote M2 macrophage polarization by targeting matrix metalloproteinase-9 (MMP-9), which plays a pivotal role in secreting inflammatory cytokines .
Pharmacokinetics
Saquinavir-d9 shares similar pharmacokinetic properties with Saquinavir. Saquinavir is characterized by low and variable oral bioavailability when administered alone . Its metabolism is mainly hepatic through cytochrome P450 (CYP) 3A4 . Its current indications require the co-administration of ritonavir, a potent enzyme inhibitor, which increases the bioavailability and subsequent serum concentrations of saquinavir, thus dramatically improving antiviral activity .
Result of Action
The inhibition of the HIV-1 protease by Saquinavir-d9 results in the production of structurally defective and functionally inactive viral particles . This leads to a decrease in the viral load and an increase in the survival rate of HIV-1 infected patients . Additionally, Saquinavir has shown promise in vitro in the inhibition of the SARS-CoV-2 main protease (3CLpro) .
Action Environment
The action, efficacy, and stability of Saquinavir-d9 can be influenced by various environmental factors. For instance, the presence of other pharmaceutical agents can impact its efficacy due to potential drug interactions . Furthermore, the drug’s efficacy can be enhanced by co-administration with ritonavir, which increases its bioavailability .
Safety and Hazards
将来の方向性
There has been a renewed interest in Saquinavir recently due to COVID-19, which shows similar pharmacological pathways and has developed superior in silico models that can be translated to oncologic research . This could help further testing and future approval of Saquinavir repurposing for cancer treatment .
特性
IUPAC Name |
(2S)-N-[(2S,3R)-4-[(3S,4aS,8aS)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H50N6O5/c1-38(2,3)43-37(49)32-20-26-14-7-8-15-27(26)22-44(32)23-33(45)30(19-24-11-5-4-6-12-24)41-36(48)31(21-34(39)46)42-35(47)29-18-17-25-13-9-10-16-28(25)40-29/h4-6,9-13,16-18,26-27,30-33,45H,7-8,14-15,19-23H2,1-3H3,(H2,39,46)(H,41,48)(H,42,47)(H,43,49)/t26-,27+,30-,31-,32-,33+/m0/s1/i1D3,2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAXKHKRTORLEM-ABBOPLMISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H50N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662189 | |
| Record name | N~1~-{(2S,3R)-3-Hydroxy-4-[(3S,4aS,8aS)-3-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]carbamoyl}octahydroisoquinolin-2(1H)-yl]-1-phenylbutan-2-yl}-N~2~-(quinoline-2-carbonyl)-L-aspartamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
679.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In water, 0.22 g/100 mL @ 25 °C | |
| Record name | SAQUINAVIR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7161 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2X10-31 mm Hg @ 25 °C /Estimated/ | |
| Record name | SAQUINAVIR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7161 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
While the complete mechanisms of antiviral activity of saquinavir have not been fully elucidated, saquinavir apparently inhibits replication of retroviruses, including human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2), by interfering with HIV protease. The drug, therefore, exerts a virustatic effect against retroviruses by acting as an HIV protease inhibitor., Saquinavir is a selective, competitive, reversible inhibitor of HIV protease. HIV protease, an aspartic endopeptidase that functions as a homodimer, plays an essential role in the replication cycle of HIV and the formation of infectious virus. During HIV replication, HIV protease cleaves viral polypeptide products of the gag and gag-pol genes (i.e., p55 and p160) to form structural proteins of the virion core (i.e., p17, p24, p9, and p7) and essential viral enzymes (i.e., reverse transcriptase, integrase, and protease). Because saquinavir is a structural analog of the HIV Phe-Pro protease cleavage site, the drug inhibits the function of the enzyme. By interfering with the formation of these essential proteins and enzymes, saquinavir blocks maturation of the virus and causes the formation of nonfunctional, immature, noninfectious virions. Saquinavir is active in both acutely and chronically infected cells since it targets the HIV replication cycle after translation and before assembly. Thus, the drug is active in chronically infected cells (e.g., monocytes and macrophages) that generally are not affected by nucleoside reverse transcriptase inhibitors (e.g., didanosine, lamivudine, stavudine, zalcitabine, zidovudine). Saquinavir does not affect early stages of the HIV replication cycle; however, the drug interferes with the production of infectious HIV and limits further infectious spread of the virus., Unlike nucleoside antiretroviral agents, the antiviral activity of saquinavir does not depend on intracellular conversion to an active metabolite. Saquinavir and other HIV protease inhibitors (e.g., amprenavir, indinavir, lopinavir, nelfinavir, ritonavir) act at a different stage of the HIV replication cycle than nucleoside and nonnucleoside reverse transcriptase inhibitors, and results of in vitro studies indicate that the antiretroviral effects of some nucleoside reverse transcriptase inhibitors and HIV protease inhibitors may be additive or synergistic. | |
| Record name | SAQUINAVIR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7161 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Saquinavir-d9 | |
Color/Form |
White crystalline solid, Off-white to white very fine powder | |
CAS RN |
1356355-11-7, 127779-20-8 | |
| Record name | N~1~-{(2S,3R)-3-Hydroxy-4-[(3S,4aS,8aS)-3-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]carbamoyl}octahydroisoquinolin-2(1H)-yl]-1-phenylbutan-2-yl}-N~2~-(quinoline-2-carbonyl)-L-aspartamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SAQUINAVIR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7161 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




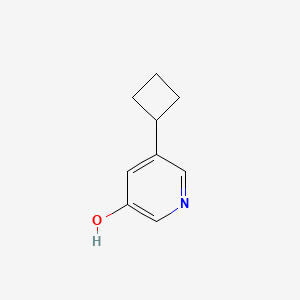
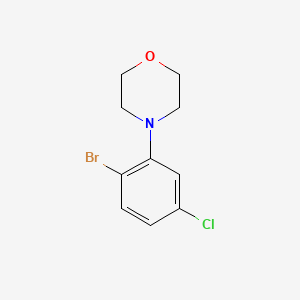

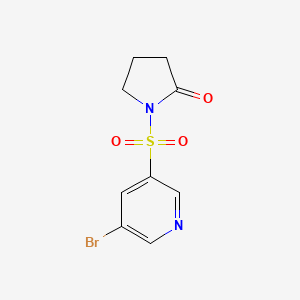
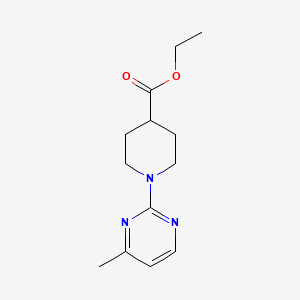


![6-Chloro-3,5,8,11-tetraazatricyclo[7.4.0.02,]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B577389.png)

![3-Bromo-5-chloroimidazo[1,2-A]pyridine](/img/structure/B577394.png)
